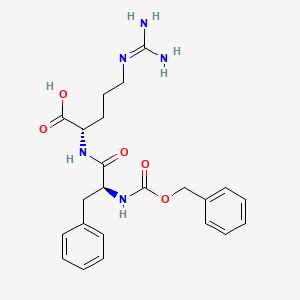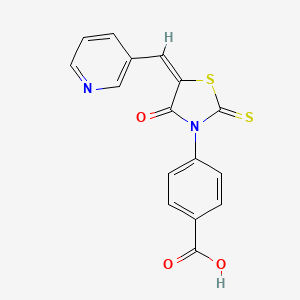
(E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid
描述
(E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid, also known as OTB, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have antidiabetic and anti-inflammatory properties. OTB has been studied extensively for its potential use in treating various diseases, including cancer, diabetes, and inflammation.
作用机制
The mechanism of action of (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth, inflammation, and metabolism. (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and cyclin-dependent kinases. Additionally, (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid can activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
(E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory activity, and improved insulin sensitivity. (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid can inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.
实验室实验的优点和局限性
One advantage of studying (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid in the laboratory is its relatively low cost and ease of synthesis compared to other compounds with similar properties. Additionally, (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent. However, one limitation of studying (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and diabetes. Additionally, researchers could explore the mechanism of action of (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid in more detail to better understand its effects on cellular signaling pathways. Finally, researchers could explore ways to improve the solubility and bioavailability of (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid to make it a more effective therapeutic agent.
科学研究应用
(E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has been studied for its potential therapeutic applications in various diseases. In cancer research, (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines in vitro. Additionally, (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has been shown to have antidiabetic properties, as it can improve insulin sensitivity in diabetic animal models.
属性
IUPAC Name |
4-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(8-10-2-1-7-17-9-10)23-16(22)18(14)12-5-3-11(4-6-12)15(20)21/h1-9H,(H,20,21)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCRRFBFGBHPL-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-Methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethanol](/img/structure/B3260218.png)
![[3-Isopropyl-4-(methoxymethoxy)phenyl][2,6-dimethyl-4-(triisopropylsiloxy)phenyl]methanol](/img/structure/B3260220.png)
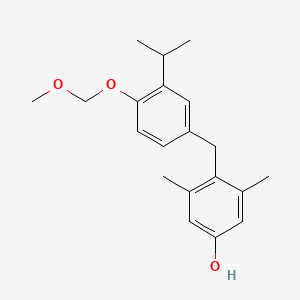
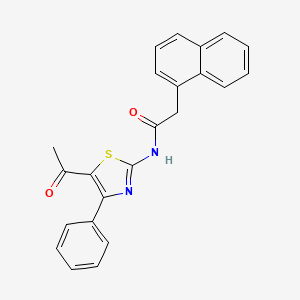
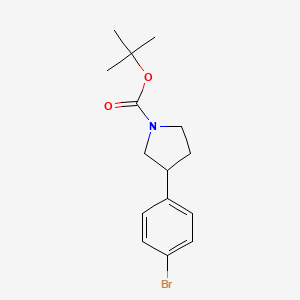
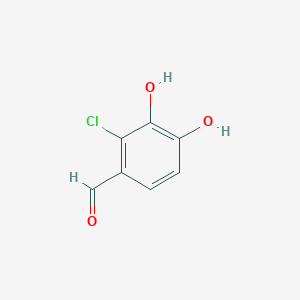

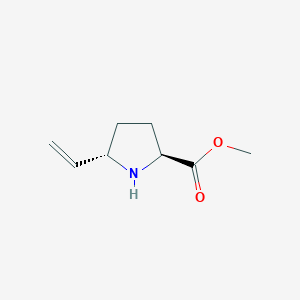
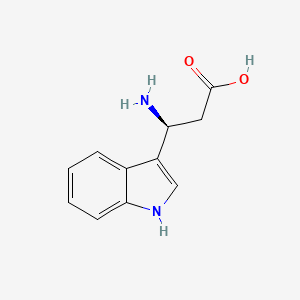

![2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3260297.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3260306.png)

